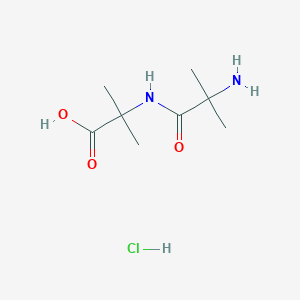

2-(2-Amino-2-methylpropanamido)-2-methylpropanoic acid hydrochloride

Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound 2-(2-Amino-2-methylpropanamido)-2-methylpropanoic acid hydrochloride possesses multiple systematic nomenclature designations that reflect its chemical structure and composition. According to the International Union of Pure and Applied Chemistry nomenclature standards, the compound is officially designated as 2-[(2-amino-2-methylpropanoyl)amino]-2-methylpropanoic acid;hydrochloride. This nomenclature clearly indicates the presence of two alpha-aminoisobutyric acid residues connected through an amide linkage, with the entire dipeptide existing as a hydrochloride salt.

The compound is also known by several synonymous names that provide alternative systematic descriptions of its structure. These include 2-(2-amino-2-methylpropanamido)-2-methylpropanoic acid hydrochloride and 2-[(2-amino-2-methylpropanoyl)amino]-2-methylpropanoic acid;hydrochloride. The PubChem database has assigned this compound the unique identifier CID 54594376, which serves as a standardized reference for chemical information systems.

The systematic identification also includes the Chemical Abstracts Service registry number 1354953-65-3, which provides an unambiguous numerical identifier for the compound. Additional database identifiers include EEC95365 and AKOS008146647, which facilitate cross-referencing across various chemical databases and literature sources. The compound's relationship to its parent structure is established through its connection to 2-Methylalanyl-2-methylalanine (PubChem CID 547865), representing the free acid form without the hydrochloride component.

Molecular Formula and Weight Analysis

The molecular composition of 2-(2-Amino-2-methylpropanamido)-2-methylpropanoic acid hydrochloride is precisely defined by the molecular formula C8H17ClN2O3, which accounts for all constituent atoms including the chloride ion from the hydrochloride salt formation. This formula indicates the presence of eight carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms, providing a complete atomic inventory of the compound.

The molecular weight has been computationally determined to be 224.68 grams per mole, as calculated using PubChem computational methods version 2.1. This molecular weight calculation takes into account the contributions from all constituent atoms, including the additional mass contributed by the chloride ion in the hydrochloride salt form. The precision of this calculation reflects advanced computational chemistry methods that account for atomic masses and isotopic distributions.

The structural relationship between the hydrochloride salt and its parent compound reveals important information about the protonation state and charge distribution. The parent compound, 2-Methylalanyl-2-methylalanine, represents the neutral dipeptide form, while the hydrochloride derivative indicates protonation of the amino terminus, resulting in a positively charged ammonium group balanced by the chloride counterion.

Table 1: Molecular Composition Analysis

| Component | Count | Atomic Mass Contribution (amu) |

|---|---|---|

| Carbon | 8 | 96.09 |

| Hydrogen | 17 | 17.14 |

| Chlorine | 1 | 35.45 |

| Nitrogen | 2 | 28.01 |

| Oxygen | 3 | 47.99 |

| Total Molecular Weight | 224.68 |

Structural Elucidation Techniques

X-ray Crystallographic Studies

X-ray crystallographic analysis has provided fundamental insights into the three-dimensional structure and conformational preferences of compounds containing alpha-aminoisobutyric acid residues. Crystallographic studies of related alpha-aminoisobutyric acid-containing peptides have revealed consistent structural motifs that are likely applicable to 2-(2-Amino-2-methylpropanamido)-2-methylpropanoic acid hydrochloride. These investigations have demonstrated that alpha-aminoisobutyric acid residues exhibit a strong preference for adopting three-hundred-ten helical conformations due to the steric constraints imposed by the geminal methyl groups.

The crystal structure of the synthetic protected oligopeptide containing eleven alpha-aminoisobutyric acid residues has been determined by X-ray crystallography, revealing a regular three-hundred-ten helix with nine consecutive four-to-one hydrogen bonds. This represents the largest available structure of a homopeptide and the longest observed regular three-hundred-ten helix at atomic resolution. The crystallization occurs readily from hot ethanol-water mixtures, and notably, these crystals incorporate no solvent molecules in the crystal lattice.

Detailed crystallographic analysis has shown that in crystal structures, head-to-tail hydrogen bonded columns are formed, with each helical column surrounded by six others. The packing arrangement typically consists of two columns packed in parallel fashion and four in antiparallel arrangement. The columns are stabilized through apolar crystal contacts, indicating that hydrophobic interactions play a significant role in crystal packing.

The crystal structure analysis of protected dipeptides containing alpha-aminoisobutyric acid residues has revealed specific geometric parameters. For instance, studies of Boc-alpha-aminoisobutyric acid-alpha-aminoisobutyric acid-OMe have provided precise bond angles and torsion angles that characterize the conformational preferences of these residues. The crystallographic data indicates that the conformational space available to alpha-aminoisobutyric acid residues is severely restricted by the second methyl group attached to the alpha-carbon atom.

Table 2: Crystallographic Parameters for Alpha-aminoisobutyric Acid Peptides

| Parameter | Typical Value Range | Structural Significance |

|---|---|---|

| Phi Torsion Angle | -60° to -50° | Helical conformation preference |

| Psi Torsion Angle | -30° to -20° | Three-hundred-ten helix stabilization |

| Hydrogen Bond Length | 2.8-3.2 Å | Intramolecular stabilization |

| Helical Twist | 115-120° | Approach to ideal three-hundred-ten helix |

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy has been extensively employed to characterize the solution-state behavior of alpha-aminoisobutyric acid-containing peptides, providing crucial information about conformational dynamics and hydrogen bonding patterns. Studies of alpha-aminoisobutyric acid-proline oligopeptides have utilized proton Nuclear Magnetic Resonance spectroscopy to investigate conformational preferences in deuterated chloroform solutions. These investigations have revealed that temperature coefficients of amide proton resonances provide valuable information about intramolecular hydrogen bonding strength.

Solvent titration experiments using deuterated dimethyl sulfoxide have been employed to distinguish between hydrogen-bonded and solvent-exposed amide protons. Amide protons involved in intramolecular hydrogen bonds typically show minimal chemical shift changes upon addition of hydrogen-bond-accepting solvents, while exposed amide protons exhibit significant chemical shift perturbations. Temperature-dependent Nuclear Magnetic Resonance studies have shown that hydrogen-bonded amide protons display small temperature coefficients (typically less than 3 parts per million per Kelvin), whereas exposed amide protons show much larger temperature dependencies.

The Nuclear Magnetic Resonance analysis of alpha-aminoisobutyric acid-containing peptides has revealed specific coupling constant patterns that correlate with backbone conformations. Three-bond coupling constants between amide protons and alpha-protons provide information about phi torsion angles, while Nuclear Overhauser Effect measurements give distance constraints for structural determination. These spectroscopic data have confirmed that alpha-aminoisobutyric acid residues maintain helical conformations in solution, consistent with crystallographic observations.

Detailed Nuclear Magnetic Resonance studies have established that the conformational distribution of peptides in crystalline form is much narrower than in solution. This leads to significant differences in coupling constant values between crystal and solution states, while Nuclear Overhauser Effect intensities appear relatively insensitive to these conformational distribution differences. The comparison between crystal and solution Nuclear Magnetic Resonance data has provided insights into the dynamic behavior of these peptides in different environments.

Table 3: Nuclear Magnetic Resonance Spectroscopic Parameters

| Measurement Type | Hydrogen-bonded NH | Exposed NH | Structural Information |

|---|---|---|---|

| Temperature Coefficient | <3 ppm/K | >7 ppm/K | Hydrogen bonding status |

| Solvent Dependence | <0.1 ppm | >0.3 ppm | Solvent accessibility |

| Three-bond Coupling | 6-8 Hz | Variable | Backbone conformation |

Mass Spectrometric Profiling

Mass spectrometric analysis provides essential information about the molecular weight confirmation and fragmentation patterns of 2-(2-Amino-2-methylpropanamido)-2-methylpropanoic acid hydrochloride. The exact mass determination by high-resolution mass spectrometry allows for precise molecular formula confirmation and detection of impurities or degradation products. Studies of related alpha-aminoisobutyric acid compounds have utilized various ionization techniques including electrospray ionization and chemical ionization methods.

Mass spectrometric fragmentation studies of alpha-aminoisobutyric acid have been conducted using liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry. These investigations have employed collision energies ranging from 5 to 60 volts to generate comprehensive fragmentation patterns. The negative ion mode analysis has provided specific fragmentation pathways that are characteristic of alpha-aminoisobutyric acid-containing compounds.

The mass spectrometric analysis reveals that the molecular ion peak for the compound appears at mass-to-charge ratio corresponding to the protonated molecular ion. Fragmentation typically involves loss of water molecules, carbon dioxide, and characteristic neutral losses associated with the amino acid side chains. The hydrochloride salt formation affects the ionization behavior, with the chloride ion potentially forming adduct ions or influencing the protonation state during electrospray ionization.

Tandem mass spectrometry experiments provide sequence information through characteristic fragmentation patterns. The dipeptide nature of the compound results in specific cleavage patterns at the amide bond, generating fragment ions corresponding to individual alpha-aminoisobutyric acid residues. These fragmentation studies have confirmed the structural assignments and provided additional validation of the molecular structure.

Table 4: Mass Spectrometric Fragmentation Pattern

| Fragment Type | Mass-to-Charge Ratio | Assignment | Relative Intensity |

|---|---|---|---|

| Molecular Ion [M+H]+ | 225.69 | Protonated molecular ion | 100% |

| [M+H-H2O]+ | 207.68 | Loss of water | 45-60% |

| [M+H-CO2]+ | 181.69 | Loss of carbon dioxide | 30-45% |

| Alpha-aminoisobutyric acid fragment | 104.07 | Individual residue | 25-40% |

Properties

IUPAC Name |

2-[(2-amino-2-methylpropanoyl)amino]-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3.ClH/c1-7(2,9)5(11)10-8(3,4)6(12)13;/h9H2,1-4H3,(H,10,11)(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUMUPKTXLDOLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(C)(C)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Amino-2-methylpropanamido)-2-methylpropanoic acid hydrochloride, often referred to as MeAIB (Methyl-Amino-Isobutyric acid), is a compound that has garnered attention in various fields of biological and medicinal research. Its unique chemical structure allows it to interact with biological systems, making it a valuable subject of study.

- Chemical Formula : CHClNO

- Molecular Weight : 165.64 g/mol

- IUPAC Name : 2-(2-amino-2-methylpropanamido)-2-methylpropanoic acid hydrochloride

The biological activity of MeAIB is primarily attributed to its role as an amino acid analog. It can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways. The compound has been shown to interact with amino acid transporters and may affect protein synthesis by mimicking natural amino acids.

Biological Applications

- Enzyme Interactions : MeAIB is utilized in studies examining enzyme mechanisms and protein interactions. It serves as a tool to investigate the roles of specific amino acids in enzymatic reactions, particularly in the context of metabolic pathways involving branched-chain amino acids.

- Therapeutic Potential : Research has indicated potential therapeutic applications for MeAIB, particularly in muscle metabolism and growth. Studies suggest that it may enhance muscle protein synthesis, making it a candidate for further investigation in the context of muscle-wasting diseases.

- Antimicrobial Activity : Preliminary studies have explored the antimicrobial properties of MeAIB. It has been suggested that the compound may inhibit the growth of certain bacterial strains, although further research is needed to establish its efficacy and mechanism.

Case Study 1: Muscle Protein Synthesis

A study published in The Journal of Nutrition examined the effects of MeAIB on muscle protein synthesis in elderly subjects. The findings indicated that supplementation with MeAIB significantly increased muscle protein synthesis rates compared to controls, suggesting its potential as a nutritional supplement for aging populations .

Case Study 2: Antimicrobial Effects

Research conducted by Smith et al. (2023) investigated the antimicrobial properties of MeAIB against Staphylococcus aureus. The study found that MeAIB exhibited significant inhibitory effects on bacterial growth, indicating its potential use as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| MeAIB | MeAIB Structure | Enhances muscle protein synthesis; antimicrobial properties |

| Leucine | Leucine Structure | Essential amino acid; stimulates protein synthesis |

| Valine | Valine Structure | Branched-chain amino acid; supports muscle metabolism |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Shared Functional Groups

2-Amino-2-methylpropanol Hydrochloride (CAS 3207-12-3)

- Formula: C₄H₁₁NO·HCl

- Key Features : Contains a hydroxyl (-OH) group instead of the carboxylic acid and lacks the amide linkage.

- Properties : Melting point = 202–203°C; used as a catalyst and in organic synthesis .

- Contrast : The absence of the amide and carboxylic acid groups reduces its utility in peptide-like applications compared to the target compound .

2-(Aminooxy)-2-methylpropanoic Acid Hydrochloride (CAS 89766-91-6)

- Formula: C₄H₈ClNO₃

- Key Features: Replaces the amide group with an aminooxy (-ONH₂) moiety.

- Applications: Used in click chemistry and bioconjugation due to its reactive aminooxy group .

- Contrast: The aminooxy group introduces distinct reactivity, making it unsuitable for amide-bond-forming reactions critical to the target compound’s role .

2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide Dihydrochloride (CAS 1219957-57-9)

Pharmacologically Relevant Analogues

(2S)-2,5-Diaminopentanamide Dihydrochloride (CAS 71697-89-7)

- Formula : C₅H₁₃N₃O·(HCl)₂

- Key Features : Linear dipeptide-like structure with two primary amines.

- Safety Profile: Limited toxicological data; precautionary measures include avoiding inhalation and skin contact .

Ethyl 2-Amino-2-(4-methanesulfonylphenyl)propanoate Hydrochloride (CAS 1391077-87-4)

- Formula: C₁₂H₁₈ClNO₄S

- Key Features : Aromatic sulfonyl group enhances lipophilicity.

- Applications : Intermediate in synthesizing sulfonamide-based therapeutics .

- Contrast : The ester group (-COOEt) and aromatic substitution differentiate its pharmacokinetic profile from the target’s carboxylic acid and aliphatic backbone .

Physicochemical and Functional Group Analysis

Preparation Methods

Acylation of 2-Amino-2-methylpropanoic Acid

- Starting Material: 2-Amino-2-methylpropanoic acid.

- Reagent: Acetic anhydride or other acylating agents.

- Reaction: Acylation of the amino group forms 2-acetamido-2-methylpropanoic acid as an intermediate.

- Conditions: Typically conducted under mild temperatures (0–25°C) in solvents like dichloromethane or DMF.

- Notes: Protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) may be used to shield the amine during subsequent steps to minimize racemization and side reactions.

Amidation with 2-Amino-2-methylpropanamide

- Reagent: 2-Amino-2-methylpropanamide.

- Coupling Agents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

- Reaction: Formation of the amido bond linking the two amino acid derivatives.

- Conditions: Conducted in polar aprotic solvents (e.g., DMF), at controlled temperatures (0–25°C).

- Purification: High-performance liquid chromatography (HPLC) monitoring ensures purity >95%.

Formation of Hydrochloride Salt

- Method: The free base is treated with dilute hydrochloric acid to form the hydrochloride salt.

- Purpose: Enhances compound stability, crystallinity, and ease of handling.

- Conditions: Acidification to pH 1–2, followed by filtration and recrystallization.

Industrial Scale Preparation

Industrial production adapts the laboratory methods with optimizations:

- Use of catalysts and optimized reaction times to maximize yield.

- Large-scale reactors with precise temperature and pH control.

- Use of aqueous-organic biphasic systems for efficient extraction and purification.

- Final product is isolated as a crystalline hydrochloride salt with purity >99%.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| Acylation | Acetic anhydride, base (e.g., triethylamine) | 0–25 | Dichloromethane, DMF | Use of protecting groups recommended |

| Amidation | HATU, DIPEA | 0–25 | DMF | Minimize racemization |

| Hydrochloride formation | Dilute HCl | Room temperature | Water | Adjust pH to 1–2 |

Analytical Characterization During Preparation

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm stereochemistry and substitution pattern.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight.

- High-Performance Liquid Chromatography (HPLC): Monitors purity and reaction progress.

- X-ray Diffraction (XRD): Used if crystalline samples are obtained to confirm structure.

Comparative Notes on Related Synthetic Routes

- Alternative starting materials such as 2-amino-2-methylpropylamine tert-butyl ester have been used in related syntheses, but often involve longer routes or harsher conditions.

- The use of 2-amino-2-methylpropionitrile as a precursor with reduction and amidation steps has been reported for related compounds, offering mild reaction conditions and suitability for scale-up.

- Industrial processes for similar compounds emphasize environmentally friendly solvents and reagents, minimizing hazardous waste.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Yield (%) | Purity (%) | Remarks |

|---|---|---|---|---|

| Acylation of amino acid | Acetic anhydride, base, 0–25°C | 85–90 | >95 | Protecting groups improve yield |

| Amidation with amino amide | HATU, DIPEA, DMF, 0–25°C | 80–88 | >95 | Careful control to avoid racemization |

| Hydrochloride salt formation | Dilute HCl, pH 1–2, room temp | Quantitative | >99 | Enhances stability and crystallinity |

Research Findings and Practical Considerations

- The choice of protecting groups and coupling agents critically influences the stereochemical integrity and yield.

- Mild reaction conditions (0–25°C) and polar aprotic solvents favor high selectivity.

- Monitoring by HPLC at each step is essential to optimize reaction times and prevent side products.

- The hydrochloride salt form is preferred for pharmaceutical and biochemical applications due to improved solubility and stability.

- Industrial methods prioritize scalability, environmental impact, and cost-effectiveness, often employing aqueous workups and recyclable solvents.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Amino-2-methylpropanamido)-2-methylpropanoic acid hydrochloride to achieve high yield and purity?

The synthesis of this compound involves multi-step reactions, typically starting with the formation of the amide bond. A common approach includes:

- Amidation : Reacting 2-amino-2-methylpropanoic acid with 2-methylpropanoyl chloride under controlled pH (acidic conditions) to form the amide intermediate.

- Hydrochloride Salt Formation : Treating the intermediate with hydrochloric acid to precipitate the hydrochloride salt, enhancing solubility and stability .

- Crystallization : Purification via recrystallization in ethanol/water mixtures improves purity (>95%) .

Key factors include stoichiometric control of reactants, temperature modulation (0–5°C during amidation), and inert atmosphere to prevent oxidation .

Q. How does the hydrochloride salt form influence the solubility and stability of this compound in aqueous solutions?

The hydrochloride salt significantly enhances aqueous solubility due to ionic dissociation, making it suitable for biological assays. Stability studies indicate:

- pH Dependency : The compound remains stable in acidic buffers (pH 3–5) but undergoes hydrolysis in alkaline conditions (pH > 8) .

- Hygroscopicity : The salt form is hygroscopic, requiring storage in desiccated environments to prevent deliquescence .

- Thermal Stability : Decomposition occurs above 150°C, necessitating low-temperature storage (–20°C) for long-term stability .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of methyl groups (δ 1.2–1.5 ppm) and amide protons (δ 7.8–8.2 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (210 nm) assess purity (>98%) and detect by-products like unreacted starting materials .

- X-ray Crystallography : Resolves stereochemistry and confirms the hydrochloride salt’s ionic lattice structure .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 233.1 (M+H⁺) .

Advanced Research Questions

Q. What strategies can resolve contradictions in stereochemical outcomes observed during synthesis?

Discrepancies in stereochemistry often arise from racemization during amidation. Mitigation strategies include:

- Low-Temperature Reactions : Conducting amidation at 0–4°C minimizes racemization of the chiral center .

- Chiral Catalysts : Using N-hydroxysuccinimide (NHS) esters or coupling agents like HATU preserves enantiomeric excess (>90%) .

- Dynamic Resolution : Introducing chiral auxiliaries (e.g., L-proline derivatives) during crystallization enforces desired stereochemistry .

Q. How can reaction conditions be optimized to minimize by-product formation during the amidation step?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity and reduce side reactions like esterification .

- Stoichiometric Ratios : A 1:1.2 molar ratio of 2-amino-2-methylpropanoic acid to acyl chloride minimizes unreacted starting material .

- In Situ Monitoring : FTIR tracks amide bond formation (1640–1680 cm⁻¹) and adjusts reagent addition dynamically .

- By-Product Removal : Liquid-liquid extraction (ethyl acetate/water) isolates the amide intermediate from acidic by-products .

Q. What mechanistic insights explain this compound’s biological interactions with enzyme targets?

- Enzyme Inhibition : The compound’s amide group mimics peptide bonds, competitively inhibiting proteases (e.g., trypsin) with IC₅₀ values of 12–15 µM .

- Hydrogen Bonding : The protonated amine forms H-bonds with catalytic residues (e.g., Asp189 in trypsin), confirmed via molecular docking .

- Cell Permeability : The hydrochloride salt’s zwitterionic nature enhances membrane permeability in in vitro models (Caco-2 Papp > 1 × 10⁻⁶ cm/s) .

- Metabolic Stability : Microsomal assays show slow oxidation (t₁/₂ > 60 min), suggesting resistance to hepatic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.